

# Overcoming poor cellular uptake of Tilfrinib

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Compound of Interest		
Compound Name:	Tilfrinib	
Cat. No.:	B611377	Get Quote

# **Technical Support Center: Tilfrinib**

Welcome to the technical support center for **Tilfrinib**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cellular uptake and efficacy of **Tilfrinib** in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **Tilfrinib** and what is its primary mechanism of action?

**Tilfrinib** is a potent and selective inhibitor of the tyrosine-protein kinase Brk/PTK6, with an IC50 of 3.15 nM.[1][2][3] It has demonstrated significant anti-proliferative activity against breast cancer cell lines such as MCF7, HS-578T, and BT-549.[1][2] The primary mechanism of action is the inhibition of Brk/PTK6, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and migration.[4][5]

Q2: What are the solubility characteristics of **Tilfrinib**?

**Tilfrinib** is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[6] The solubility in DMSO is approximately 23 mg/mL, and in ethanol, it is around 13 mg/mL.[6] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[2]

Q3: I am observing lower than expected potency of **Tilfrinib** in my cell-based assays. What could be the potential reasons?



Lower than expected potency can stem from several factors. One of the primary reasons could be poor cellular uptake of the compound. Other factors include:

- Suboptimal compound concentration: Ensure the final concentration of Tilfrinib in your assay is appropriate to observe the desired effect.
- Cell line specific effects: The expression levels of Brk/PTK6 can vary between cell lines, influencing the observed potency.
- Drug efflux: The cells might be actively pumping out the compound through efflux transporters.[7][8][9]
- Compound stability: Ensure the compound has been stored correctly and has not degraded.
  Tilfrinib powder is stable for 3 years at -20°C.[1][2]
- Experimental artifacts: Issues with assay reagents, incubation times, or detection methods can also contribute to variability.

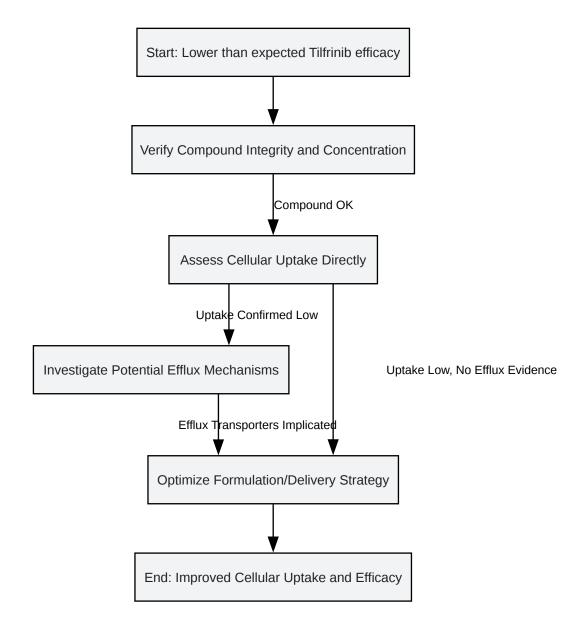
# Troubleshooting Guide: Poor Cellular Uptake of Tilfrinib

This guide provides a step-by-step approach to troubleshoot and overcome issues related to the poor cellular uptake of **Tilfrinib**.

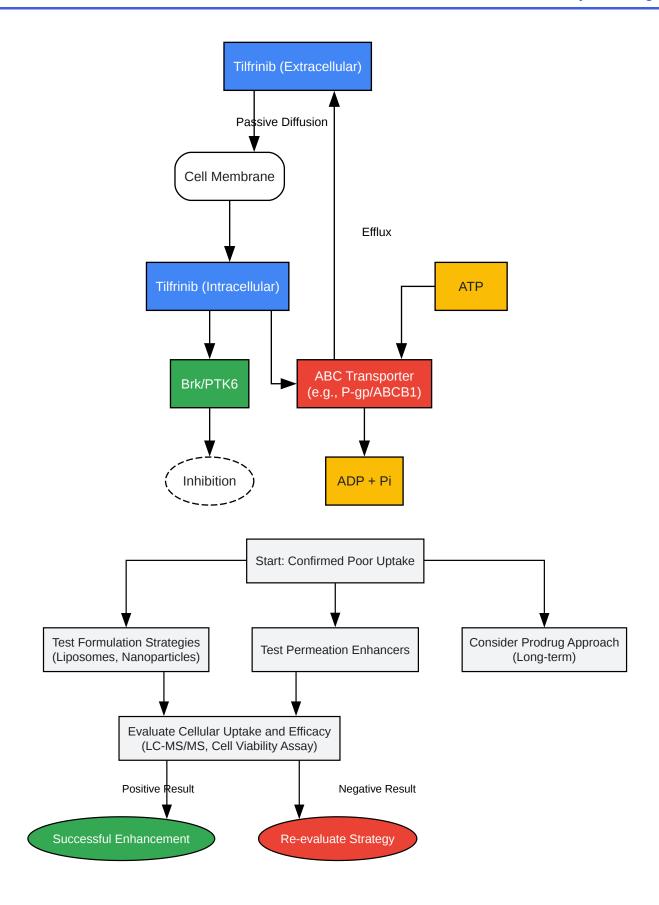
# Problem: Low intracellular concentration of Tilfrinib leading to reduced efficacy.

**Initial Assessment Workflow** 









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